

Application Notes and Protocols for 3D Reconstruction of Trofolastat SPECT Data

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m **Trofolastat** (^{99m}Tc-**Trofolastat**) is a radiopharmaceutical agent that targets the Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells. Single Photon Emission Computed Tomography (SPECT) imaging with ^{99m}Tc-**Trofolastat** allows for the sensitive and specific detection of prostate cancer lesions.[1] [2][3] Accurate three-dimensional (3D) reconstruction of the acquired SPECT data is crucial for the localization, characterization, and quantification of radiotracer uptake, providing valuable information for diagnosis, staging, and monitoring of the disease.

These application notes provide a comprehensive overview and detailed protocols for the 3D reconstruction and quantitative analysis of ^{99m}Tc-**Trofolastat** SPECT data. The recommended workflow is designed to be implemented using open-source software, ensuring accessibility and reproducibility of the results.

Principle of Trofolastat SPECT Imaging

Trofolastat is a small molecule inhibitor of PSMA.[2] When labeled with the gamma-emitting radionuclide Technetium-99m, it becomes a targeted imaging agent. Following intravenous administration, ^{99m}Tc-**Trofolastat** circulates in the bloodstream and binds with high affinity to PSMA expressed on prostate cancer cells. The emitted gamma rays are then detected by a



SPECT camera, and the collected data are used to generate a 3D image of the tracer distribution, highlighting areas of pathological uptake.

Recommended Software for 3D Reconstruction

For the 3D reconstruction of **Trofolastat** SPECT data, we recommend the use of 3D Slicer, an open-source and extensible software platform for medical image analysis and visualization. Specifically, the SlicerSPECTRecon extension provides a user-friendly interface for SPECT reconstruction with various algorithms, including the widely used Ordered Subset Expectation Maximization (OSEM).[4][5][6]

Software Availability:

Software	Availability	Website
3D Slicer	Open-Source	INVALID-LINK
SlicerSPECTRecon	Open-Source Extension	INVALID-LINK

Experimental ProtocolsPatient Preparation and Tracer Injection

A standardized protocol for patient preparation and tracer administration is essential for acquiring high-quality and quantifiable SPECT data. The following protocol is based on clinical trial methodologies for ^{99m}Tc-**Trofolastat**.[2][7][8]

Parameter	Protocol
Patient Status	Patients should be well-hydrated. No specific fasting requirements are generally needed.
Radiopharmaceutical	Technetium-99m Trofolastat (99mTc-Trofolastat)
Administered Activity	An intravenous injection of 740 \pm 111 MBq of 99m Tc-Trofolastat.[7][8]
Uptake Time	Imaging is typically performed 3 to 6 hours post-injection.[7][8]



SPECT/CT Image Acquisition

A hybrid SPECT/CT scanner is recommended to acquire both the emission (SPECT) and transmission (CT) data in a single session. The CT data is crucial for attenuation correction of the SPECT images, which significantly improves quantitative accuracy.

Parameter	Protocol
Scanner	Dual-head SPECT/CT scanner
Patient Positioning	Supine, with arms raised above the head if imaging the torso.
SPECT Acquisition Mode	Step-and-shoot
Projections	60-64 projections per detector head over a 360° rotation.[7][8]
Time per Projection	30 seconds per stop.[7][8]
Energy Window	Centered at 140 keV for Technetium-99m with a 15-20% window width.
Collimator	Low-Energy High-Resolution (LEHR) collimator is typically used.
CT Acquisition	A low-dose CT scan (e.g., 130 kVp, 10-30 mAs) is acquired for anatomical localization and attenuation correction.[7][8]

3D Reconstruction Protocol using SlicerSPECTRecon

The following is a step-by-step protocol for the 3D reconstruction of **Trofolastat** SPECT data using the SlicerSPECTRecon extension in 3D Slicer. This protocol utilizes the Ordered Subset Expectation Maximization (OSEM) algorithm, which is an iterative reconstruction method that provides a good balance between image quality and reconstruction time.

Data Import:



- o Launch 3D Slicer.
- Import the raw SPECT projection data and the corresponding CT data into the 3D Slicer database. Ensure the data is correctly formatted (e.g., DICOM).
- Open SlicerSPECTRecon:
 - Navigate to the "Tomographic Reconstruction" module and select "SlicerSPECTRecon".
- Input Data Selection:
 - In the "Input Data" tab, select the SPECT projection data to be reconstructed.
 - If multiple bed positions were acquired, they can be selected for stitching into a single 3D image.
- System Modeling:
 - Attenuation Correction: Select the corresponding CT volume as the attenuation map. This
 is a critical step for quantitative accuracy.
 - Resolution Modeling: Input the intrinsic spatial resolution of the gamma camera system.
- Reconstruction Algorithm:
 - Select "OSEM" as the reconstruction algorithm.
 - Iterations and Subsets: A common starting point for ^{99m}Tc SPECT is 4-8 iterations and 8-16 subsets. For prostate cancer imaging with other tracers, parameters such as 3 iterations and 16 subsets have been used.[9][10] It is recommended to start with 4 iterations and 8 subsets and optimize based on image quality (noise vs. contrast).
 - o Corrections: Ensure that attenuation and scatter correction are enabled.
- Execute Reconstruction:
 - Click the "Reconstruct" button to start the 3D reconstruction process.
- Visualization and Saving:



- The reconstructed 3D SPECT volume will be displayed in the 3D Slicer viewers.
- Save the reconstructed volume in a suitable format (e.g., NRRD or DICOM).

Quantitative Data Analysis

Quantitative analysis of the reconstructed 3D **Trofolastat** SPECT data is essential for objective assessment of tracer uptake. The most commonly reported quantitative metric for ^{99m}Tc-**Trofolastat** is the Tumor-to-Background Ratio (TBR).[2]

Tumor-to-Background Ratio (TBR) Calculation Protocol

- Image Fusion:
 - Fuse the reconstructed SPECT volume with the corresponding CT scan in 3D Slicer for anatomical reference.
- · Region of Interest (ROI) Definition:
 - Navigate to the "Segment Editor" module in 3D Slicer.
 - Create a new segmentation.
 - Define a 3D ROI over the suspected tumor lesion visible on the SPECT image, guided by the anatomical information from the CT.
 - Define a background ROI in a region of normal tissue. For pelvic imaging, the obturator internus muscle is a commonly used background region.[8]
- Extraction of Mean/Max Counts:
 - Use the "Segment Statistics" module in 3D Slicer to calculate the mean and maximum voxel count values within the defined tumor and background ROIs.
- TBR Calculation:
 - The TBR is calculated as the ratio of the maximum count in the tumor ROI to the mean count in the background ROI:



■ TBR = (Max Count in Tumor ROI) / (Mean Count in Background ROI)

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from a phase 2 multicenter study of ^{99m}Tc-**Trofolastat** SPECT/CT in patients with prostate cancer.[2]

Table 1: Detection Rates of 99mTc-Trofolastat SPECT/CT

Parameter	Value
Patient-based Detection Rate	94% (98/104 patients)
Sensitivity for Lymph Node Involvement	50%
Specificity for Lymph Node Involvement	87%

Table 2: Tumor-to-Background Ratios (TBR) and Correlation with Gleason Score (GS)

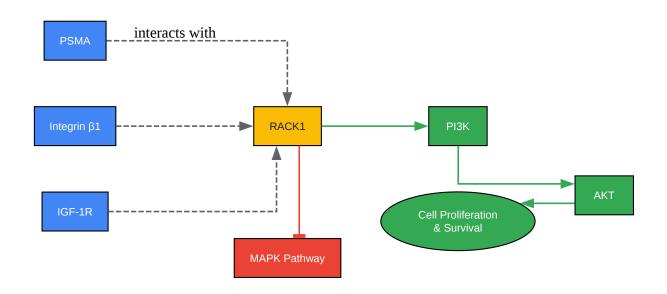
Gleason Score (GS)	Median TBR
GS ≤ 3+3	1.0 (visual score)
GS ≥ 3+4	30.8

Note: The original study reported a median visual score for $GS \le 3+3$ and a median TBR for $GS \ge 3+4$.

Visualizations PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is not only a target for imaging but is also involved in cellular signaling pathways that can promote prostate cancer progression. Upon binding of its natural substrate, PSMA can influence signaling cascades such as the PI3K-AKT pathway.[11][12][13][14] While **Trofolastat** is an inhibitor and its primary function in imaging is binding, understanding the downstream pathways of PSMA provides context for its importance as a biomarker.





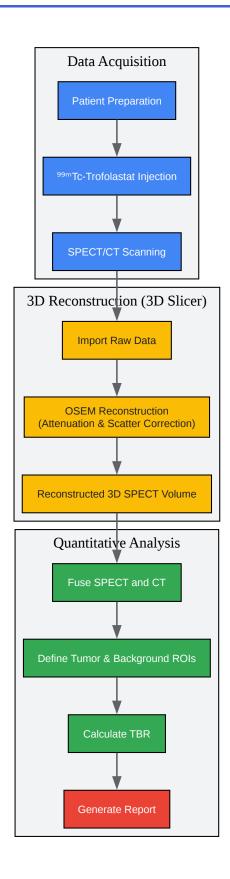
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Caption: PSMA signaling pathway in prostate cancer.

Experimental Workflow for 3D Reconstruction and Analysis

The overall workflow from patient imaging to quantitative analysis involves several key steps, as outlined below.





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Caption: Workflow for 3D reconstruction and analysis.



Conclusion

The use of ^{99m}Tc-**Trofolastat** SPECT/CT is a promising imaging modality for the management of prostate cancer. The protocols outlined in these application notes provide a standardized framework for the 3D reconstruction and quantitative analysis of **Trofolastat** SPECT data. By employing open-source software and robust methodologies, researchers and clinicians can achieve reproducible and accurate results, ultimately contributing to improved patient care and advancing the field of nuclear medicine.

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